1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one
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Overview
Description
1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a fluorophenyl group, a methylamino group, and a quinazolinone core. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-aminoacetophenone with isothiocyanates to form intermediate compounds. These intermediates are then subjected to cyclization reactions under specific conditions to yield the desired quinazolinone structure . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone analogs.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting specific biological pathways.
Biological Studies: It has been investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
4-Difluoromethylquinazolinone: Similar in structure but with two fluorine atoms, this compound may exhibit different biological activities.
4-Fluoromethylquinazolinone: With a single fluorine atom, this compound serves as a useful comparison to understand the impact of fluorine substitution on biological activity
Properties
CAS No. |
84196-10-1 |
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Molecular Formula |
C16H16FN3O |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(methylamino)-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C16H16FN3O/c1-18-16-19-15(21)13-4-2-3-5-14(13)20(16)10-11-6-8-12(17)9-7-11/h2-9,16,18H,10H2,1H3,(H,19,21) |
InChI Key |
IBDIVVAMYPQHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1NC(=O)C2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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